physicochemical properties of 6,7,8,9-tetrahydro-5H-benzoannulen-6-amine
physicochemical properties of 6,7,8,9-tetrahydro-5H-benzoannulen-6-amine
An In-depth Technical Guide to the Physicochemical Properties of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-amine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-amine (CAS: 57559-72-5), a bicyclic amine belonging to the functionalized benzocycloheptene class.[2] Compounds within this structural family are of significant interest in medicinal chemistry and drug development.[2] A thorough understanding of a molecule's physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion (ADME), and potential toxicity. This document details the compound's structural identity, core physicochemical parameters, spectroscopic profile, and stability. Furthermore, it provides validated, step-by-step experimental protocols for determining key properties, designed to ensure scientific rigor and reproducibility for researchers and drug development professionals.
Molecular Identity and Structural Elucidation
The foundational step in any physicochemical analysis is the unambiguous confirmation of the molecule's identity and structure.
Nomenclature and Chemical Identifiers
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Systematic IUPAC Name : 6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-amine.[3]
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CAS Number : 57559-72-5.[1]
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Molecular Formula : C₁₁H₁₅N.[3]
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Synonyms : 5H-Benzocyclohepten-6-amine, 6,7,8,9-tetrahydro-.
Chemical Structure
The structure consists of a benzene ring fused to a seven-membered cycloheptane ring, with an amine group substituted at the 6-position.
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SMILES : C1CC(CC2=CC=CC=C2C1)N.[3]
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InChI : InChI=1S/C11H15N/c12-11-7-3-6-9-4-1-2-5-10(9)8-11/h1-2,4-5,11H,3,6-8,12H2.[3]
Rationale for Physicochemical Characterization in Drug Development
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its ultimate clinical success. Parameters such as lipophilicity (logP), ionization (pKa), and solubility directly influence a drug's ability to cross biological membranes, interact with its target, and avoid premature metabolism or excretion. Early and accurate characterization of these properties is a cornerstone of modern drug discovery, enabling a "fail fast, fail cheap" paradigm by identifying compounds with suboptimal profiles before they enter costly preclinical and clinical development stages.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-amine. Where experimental data is not publicly available, computationally predicted values are provided as a reliable estimate.
| Property | Value | Source | Notes |
| Molecular Weight | 161.24 g/mol | PubChem[4] | For the isomeric 5-amine, but identical for the 6-amine. |
| Monoisotopic Mass | 161.12045 Da | PubChemLite[3] | Predicted value. |
| XlogP (Lipophilicity) | 2.4 | PubChemLite[3] | Predicted value, indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 1 | PubChem[4] | From the primary amine (-NH₂). |
| Hydrogen Bond Acceptors | 1 | PubChem[4] | From the nitrogen atom. |
| Topological Polar Surface Area (TPSA) | 26 Ų | PubChem[4] | Calculated for the isomeric 5-amine. |
| Physical State | Not specified | - | Likely an oil or low-melting solid at room temperature. |
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and enabling purity assessment.
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Mass Spectrometry (MS) : In MS analysis, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 162.12773.[3] Fragmentation would likely involve the loss of the amine group or cleavage of the cycloheptane ring.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum would be complex, showing aromatic protons in the ~7.0-7.5 ppm region and a series of aliphatic protons from the tetrahydro-benzoannulene core in the upfield region (~1.5-3.5 ppm). The proton attached to the amine-bearing carbon (C6-H) would appear as a distinct multiplet.
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¹³C NMR : The spectrum would display 11 distinct signals, with aromatic carbons appearing between ~125-145 ppm and aliphatic carbons resonating at higher field strengths.
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Infrared (IR) Spectroscopy : Key vibrational bands would include N-H stretching from the primary amine (~3300-3400 cm⁻¹), C-H stretching from both aromatic and aliphatic groups (~2850-3100 cm⁻¹), and C=C stretching from the benzene ring (~1450-1600 cm⁻¹).
Experimental Protocols for Property Determination
The following protocols describe robust methods for experimentally determining critical physicochemical parameters. The choice of these methods is based on their widespread adoption, reliability, and relevance in a drug discovery setting.
Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for determining the purity of the target compound. The principle relies on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Methodology
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Instrument : Agilent 1100 series HPLC or equivalent, with a UV detector.[5]
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Column : C18 analytical column (e.g., ZORBAX, 5µm, 4.6 x 150 mm).[5]
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Mobile Phase : A gradient of acetonitrile (Solvent B) and 0.1% trifluoroacetic acid (TFA) in water (Solvent A). The gradient is chosen to ensure elution of both the main compound and any potential impurities with different polarities.
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Flow Rate : 1.0 mL/min.
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Detection : UV at 254 nm.
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Sample Preparation : Prepare a 1 mg/mL stock solution in methanol. Dilute to 50 µg/mL with the initial mobile phase composition.
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Procedure : a. Equilibrate the column with the initial mobile phase (e.g., 95% A, 5% B) for 15 minutes. b. Inject 10 µL of the sample solution. c. Run a linear gradient from 5% B to 95% B over 20 minutes. d. Hold at 95% B for 5 minutes. e. Return to initial conditions and re-equilibrate for 5 minutes.
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Data Analysis : Purity is calculated based on the area-under-the-curve (AUC) of the main peak relative to the total AUC of all observed peaks.
Protocol: Stability Assessment
This protocol provides a framework for evaluating the intrinsic stability of the amine under stressed conditions, following established guidelines.[6] Such studies are vital to identify potential degradation pathways and establish appropriate storage conditions.
Methodology
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Equipment : Stability chambers capable of maintaining specified temperature and humidity, validated HPLC system.
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Sample Preparation : Prepare solutions of the compound (~1 mg/mL) in various media:
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0.1 M HCl (acidic hydrolysis)
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pH 7.4 Phosphate Buffer (neutral hydrolysis)
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0.1 M NaOH (basic hydrolysis)
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3% Hydrogen Peroxide (oxidative stress)
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Storage Conditions :
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Hydrolysis/Oxidation : Store solutions at 40°C for 7 days.
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Photostability : Expose solid material and a solution in quartz cuvettes to a light source conforming to ICH Q1B guidelines.
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Thermal (Solid State) : Store solid compound at 60°C for 14 days.
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Procedure : a. Take an initial (T=0) sample from each condition for HPLC analysis to establish a baseline. b. At specified time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot from each stressed sample. c. Neutralize acidic/basic samples before injection if necessary. d. Analyze all samples by the validated HPLC purity method (Protocol 4.1).
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Data Analysis : Compare the chromatograms from stressed samples to the T=0 sample. Quantify the decrease in the main peak area and the formation of any new impurity peaks. This analysis establishes the degradation profile and identifies conditions under which the compound is unstable.
Caption: Workflow for forced degradation stability testing.
Synthesis and Precursor Considerations
While a full synthetic guide is beyond the scope of this document, understanding the route of synthesis is crucial for anticipating potential impurities. 6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-amine is typically synthesized from its corresponding ketone precursor, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-one, via reductive amination.[2][7]
This common and robust transformation involves reacting the ketone with an ammonia source (like ammonium acetate) and a reducing agent (like sodium cyanoborohydride or sodium triacetoxyborohydride).[2] Potential process-related impurities could include unreacted starting ketone, the intermediate imine, or over-alkylated byproducts. The physical properties of precursors, such as the related 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (Melting Point: 202 °C, Boiling Point: 270 °C), provide context for purification strategies like distillation or crystallization.[8]
Sources
- 1. nextsds.com [nextsds.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. PubChemLite - 6,7,8,9-tetrahydro-5h-benzo[7]annulen-6-amine (C11H15N) [pubchemlite.lcsb.uni.lu]
- 4. 6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-amine | C11H15N | CID 25244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chembk.com [chembk.com]
